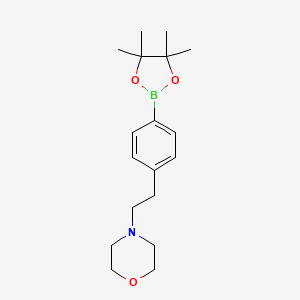

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine

Description

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine (CAS: 364794-81-0) is a boronic ester derivative featuring a morpholine moiety linked via a phenethyl spacer to a pinacol-protected boronate group. Its molecular formula is C₁₈H₂₈BNO₃ (MW: 317.2 g/mol), and it is widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing complex aryl-aryl bonds in pharmaceuticals and materials science . Industrially synthesized via Miyaura borylation, this compound is produced in high purity (99%) with a scalable process involving palladium catalysis . Its stability under ambient conditions and compatibility with diverse reaction media make it a versatile building block in organic synthesis.

Properties

IUPAC Name |

4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)16-7-5-15(6-8-16)9-10-20-11-13-21-14-12-20/h5-8H,9-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGUDBLEQZQAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403317 | |

| Record name | 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-81-0 | |

| Record name | 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Borylation of Aryl Precursors

The boronic ester group (pinacol boronate) is typically introduced by borylation of an aryl halide or aryl bromide precursor using bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

- Catalysts: Tetrakis(triphenylphosphine)palladium(0) or palladium complexes with bulky phosphine ligands (e.g., XPhos).

- Bases: Potassium carbonate or sodium carbonate.

- Solvents: 1,4-dioxane, dimethoxyethane (DME), or mixtures with water.

- Conditions: Heating at 80–105 °C under nitrogen or argon atmosphere for several hours (typically 3–72 hours depending on scale and substrate).

Example reaction conditions from literature:

| Yield (%) | Catalyst & Ligand | Base | Solvent | Temperature | Time | Atmosphere |

|---|---|---|---|---|---|---|

| 61 | Pd(PPh3)4 | K2CO3 | Dioxane | 50 °C | 4 h | Argon |

| 79 | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 105 °C | 15 h | Inert |

| 77 | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 80 °C | 3 h | Inert |

These conditions yield the arylboronic ester intermediate with good to excellent yields (61–79%) after purification by silica gel chromatography.

Coupling with Morpholine

The morpholine ring is introduced either by nucleophilic substitution of a suitable leaving group on the phenethyl moiety or by palladium-catalyzed cross-coupling reactions involving morpholine derivatives.

- Typical approach: Reaction of a benzyl bromide or aryl halide bearing the boronic ester with morpholine in polar aprotic solvents such as dimethylformamide (DMF).

- Base: Potassium carbonate is commonly used to deprotonate morpholine and facilitate nucleophilic substitution.

- Conditions: Room temperature to moderate heating (e.g., 50–90 °C) for several hours.

Example:

- Combining 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide with morpholine in DMF with potassium carbonate yields the corresponding morpholine-substituted boronic ester.

Suzuki-Miyaura Cross-Coupling for Complex Derivatives

For more complex derivatives or multi-step syntheses, Suzuki coupling is employed to link the boronic ester intermediate with aryl halides or other electrophiles bearing morpholine substituents.

- Catalysts: Pd(PPh3)4, Pd(dppf)Cl2, or Pd complexes with XPhos ligand.

- Bases: Sodium carbonate, potassium phosphate.

- Solvents: 1,4-dioxane, ethanol, toluene, or mixtures with water.

- Temperature: 80–130 °C.

- Time: 2–72 hours.

- Atmosphere: Inert (nitrogen or argon).

Yields vary from moderate to high (48–86%) depending on substrate and conditions.

Representative Experimental Data Table

| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Borylation | Pd(PPh3)4, K2CO3 | 1,4-Dioxane/H2O | 80–105 | 3–15 | 61–79 | Inert atmosphere, degassed solvents |

| 2 | Nucleophilic substitution | Morpholine, K2CO3 | DMF | 50–90 | 4–12 | Not specified | Morpholine substitution on benzyl bromide |

| 3 | Suzuki coupling | Pd(PPh3)4 or Pd(dppf)Cl2, Na2CO3 or K3PO4 | Dioxane, EtOH, Toluene | 80–130 | 2–72 | 48–86 | Inert atmosphere, sealed tube |

Research Findings and Notes

- The boronic ester group is stable under the reaction conditions and can be selectively introduced without affecting the morpholine ring.

- The morpholine moiety is introduced either before or after borylation depending on the synthetic route and substrate availability.

- Use of inert atmosphere (nitrogen or argon) is critical to prevent oxidation of sensitive boronic ester intermediates.

- Purification is typically achieved by silica gel chromatography using mixtures of dichloromethane and methanol or ethyl acetate.

- The compound serves as a versatile intermediate in medicinal chemistry and material science for further functionalization via Suzuki coupling or other cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic ester can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, with alkyl halides or sulfonates.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Hydrogen peroxide, sodium perborate, or other peroxides.

Substitution: Alkyl halides, sulfonates, and bases like sodium hydride or potassium carbonate.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

N-Substituted Morpholines: From nucleophilic substitution reactions.

Scientific Research Applications

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

Medicine: Explored for its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product and regenerates the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

- Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy-substituted derivative (4b, ) exhibits enhanced electron density at the boronate group, accelerating coupling reactions with electron-deficient aryl halides.

- Thiazole- and pyridine-containing analogs () display reduced boronate reactivity due to electron-withdrawing heterocycles but offer improved luminescent properties in OLEDs .

- Steric Effects :

Key Research Findings and Data

Table 2: Comparative Reactivity Data

Biological Activity

The compound 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine (CAS No. 302348-51-2) is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.

- Molecular Formula : C₁₃H₁₉BO₃

- Molecular Weight : 234.10 g/mol

- Melting Point : 77°C

- Structure : The compound features a morpholine ring connected to a phenethyl group which is further substituted with a boron-containing moiety.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. For instance, the structural analogs of boron-containing compounds have been shown to inhibit specific cancer cell lines by interfering with cellular signaling pathways.

- Case Study : A study involving derivatives of boron compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that the boron atom plays a crucial role in enhancing the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

2. Enzyme Inhibition

Boronic acids and their derivatives have been recognized for their ability to inhibit proteases and other enzymes.

- Research Findings : The compound's ability to form reversible covalent bonds with serine residues in active sites of serine proteases has been documented. This characteristic is essential for designing inhibitors against various diseases where these enzymes play a pivotal role.

3. Neuroprotective Effects

Emerging data suggest that certain morpholine derivatives may possess neuroprotective properties.

- Study Insights : In vitro studies on neuronal cell cultures treated with the compound showed reduced oxidative stress markers and improved cell viability under neurotoxic conditions. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.

Toxicological Profile

While the compound shows promise in various biological activities, understanding its safety profile is crucial.

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |

These classifications indicate that while the compound has potential therapeutic benefits, caution must be exercised regarding its handling and application.

Research Findings Summary

A summary of relevant studies highlights the biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for Suzuki-Miyaura couplings. A representative procedure involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with morpholine derivatives under reductive amination conditions. Column chromatography (hexanes/EtOAc with 0.25% Et₃N) is critical for purification, though yields may vary (e.g., 27% in one reported case) .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodology : Use ¹H-NMR spectroscopy with an internal standard (e.g., mesitylene) to quantify yield and assess purity. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are recommended for structural confirmation. For boronic ester stability, monitor hydrolysis via ¹¹B NMR or HPLC under varying pH conditions .

Q. What safety protocols are essential when handling this compound?

- Methodology : Conduct experiments in a fume hood with PPE (gloves, lab coat, goggles). Avoid skin contact due to potential toxicity. Waste must be segregated and disposed via certified chemical waste services. Refer to institutional guidelines aligned with Hoffman Fine Chemicals’ safety recommendations (e.g., inert atmosphere handling for moisture-sensitive boronic esters) .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

- Methodology : Low yields (e.g., 27% ) may arise from steric hindrance or competing side reactions. Optimize by:

- Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Adjusting reaction time/temperature (e.g., 80°C for 12–24 hours).

- Using microwave-assisted synthesis to enhance coupling efficiency.

Monitor intermediates via TLC or LC-MS to identify bottlenecks .

Q. What strategies address stability issues during storage or reaction conditions?

- Methodology : Boronic esters are prone to hydrolysis. Stabilize by:

- Storing under inert gas (N₂/Ar) at –20°C.

- Adding molecular sieves to reactions to scavenge moisture.

- Employing trifluoromethylphenyl groups (as in structurally similar compounds ) to enhance steric protection of the boron center.

Q. How to resolve contradictions in cross-coupling reactivity data for this compound?

- Methodology : Discrepancies in reactivity may stem from electronic effects of the morpholine substituent. Conduct Hammett studies to quantify electronic contributions. Compare coupling rates with control substrates lacking the morpholine group. Use DFT calculations to model transition states and identify steric/electronic barriers .

Q. What advanced applications exist for this compound in medicinal chemistry?

- Methodology : The morpholine-boronic ester motif is valuable in proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.